molecular formula C17H12ClNO5S2 B2954754 3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic Acid CAS No. 900019-15-0

3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic Acid

Cat. No.: B2954754
CAS No.: 900019-15-0
M. Wt: 409.86
InChI Key: UZXZVDWVZHXFFU-UHFFFAOYSA-N
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Description

This compound is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity . Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The molecular formula of this compound is C11H8ClNO4S2 .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of this compound includes a thiophene ring, a carboxylic acid group, a sulfonylamino group, and a chlorophenyl group .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The average molecular weight of this compound is 317.769 Da . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Pharmacological Effects of Related Compounds

  • Chlorogenic Acid (CGA) , a compound with a phenolic structure similar to the sulfonamide linkage and chlorophenyl component, exhibits a range of biological activities. CGA has antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory effects. It also modulates lipid metabolism and glucose, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

  • Sulfonamides are highlighted for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The sulfonamide functional group is integral to many bioactive substances, indicating its importance in drug development and the potential for diverse applications in medicinal chemistry (Helloana Azevedo-Barbosa et al., 2020).

Environmental Applications

  • Degradation of Environmental Pollutants : Certain compounds with sulfonamide linkages and chlorophenyl components are used in environmental applications, such as the degradation or transformation of organic pollutants in wastewater. The involvement of enzymes and redox mediators can enhance the efficiency of degradation, showcasing the potential environmental benefits of these compounds in treating industrial effluents and contributing to pollution mitigation (Husain & Husain, 2007).

Mechanism of Action

The specific mechanism of action for this compound is not available in the current literature .

Properties

IUPAC Name

3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO5S2/c18-11-5-7-12(8-6-11)26(22,23)19-13-3-1-2-4-14(13)24-15-9-10-25-16(15)17(20)21/h1-10,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXZVDWVZHXFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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